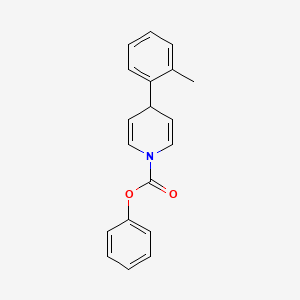
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring with a carboxylic acid ester
準備方法
The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester typically involves several steps. One common method is the esterification of 1(4H)-Pyridinecarboxylic acid with 4-(2-methylphenyl)phenol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
化学反応の分析
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group into an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require specific catalysts and conditions, such as concentrated sulfuric acid for nitration or iron(III) chloride for halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammatory responses.
類似化合物との比較
1(4H)-Pyridinecarboxylic acid, 4-(2-methylphenyl)-, phenyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methylphenyl ester: This compound has a similar ester functional group but lacks the pyridine ring, making it less versatile in certain applications.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: This compound contains a phosphoric acid ester instead of a carboxylic acid ester, leading to different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities but have different functional groups and biological activities.
The uniqueness of this compound lies in its combination of a pyridine ring with a carboxylic acid ester, providing a versatile scaffold for various chemical and biological applications.
特性
CAS番号 |
651053-67-7 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
phenyl 4-(2-methylphenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-14,16H,1H3 |
InChIキー |
SMZCDYSNYDWUQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2C=CN(C=C2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
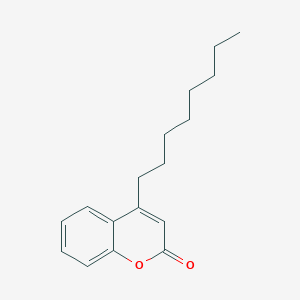
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
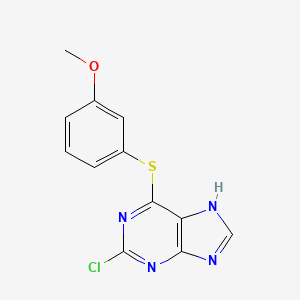
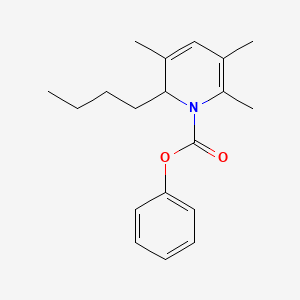
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
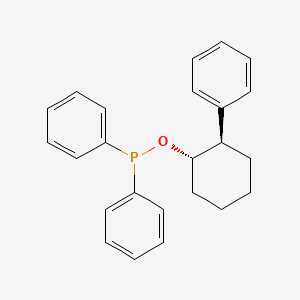
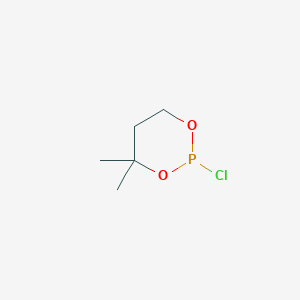

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
